![molecular formula C11H13N3O3 B12400557 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of the corresponding nucleobase with a protected sugar derivative. One common method involves the use of 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride as the glycosyl donor, which reacts with the sodium salt of the nucleobase . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting glycosylated product is then deprotected using sodium methoxide in methanol to yield the desired nucleoside .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient purification techniques, such as high-performance liquid chromatography (HPLC), and the implementation of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation with MCPBA can yield sulfinamide derivatives, while reduction with NaBH4 can produce alcohols or amines .
科学的研究の応用
作用機序
The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
Similar Compounds
2’-Deoxytubercidin: Another nucleoside analog with similar structural features and biological activity.
9-Deaza-2’-deoxyguanosine: A C-nucleoside analog with comparable applications in antiviral and anticancer research.
7-Deazapurine 2,3-dideoxyribonucleosides: Compounds with similar glycosylation reactions and therapeutic potential.
Uniqueness
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural configuration, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy as a therapeutic agent and reduces potential side effects compared to other nucleoside analogs .
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
(2R,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8?,9-,10-/m1/s1 |
InChIキー |
AEQRATFTZKRUBX-VXRWAFEHSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=CN=CN=C32 |
正規SMILES |
C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


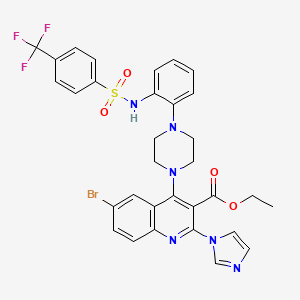

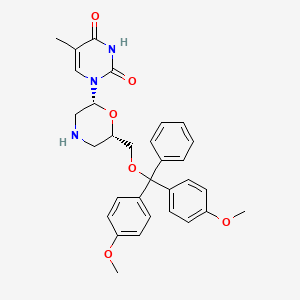

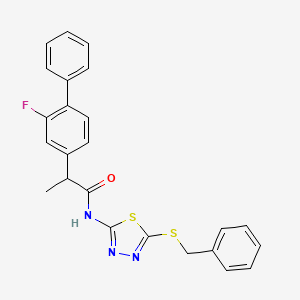
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
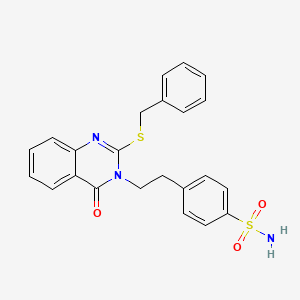
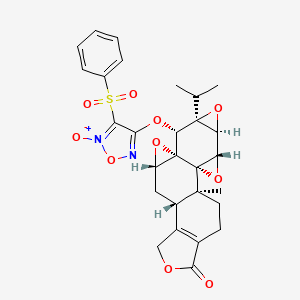



![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

